Furfuryl thiopropionate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is characterized by its unique aroma, which is described as sulfurous, alliaceous, coffee-like, and savory . This compound is commonly used in the flavor and fragrance industry due to its distinctive scent profile.

准备方法

Synthetic Routes and Reaction Conditions

Furfuryl thiopropionate can be synthesized through the esterification of furfuryl alcohol with propionic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods utilize catalysts such as palladium on activated carbon to enhance the efficiency and yield of the reaction . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

化学反应分析

Types of Reactions

Furfuryl thiopropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The thiopropionate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Food Industry Applications

Flavoring Agent

Furfuryl thiopropionate is recognized for its flavoring properties, particularly in imparting roasted and alliaceous flavors to food products. It is used in the formulation of food additives and flavoring agents due to its ability to enhance the sensory attributes of various food items .

Safety and Toxicology

The safety profile of this compound has been evaluated through toxicological studies. The No Observed Effect Level (NOEL) for this compound has been established as 0.0002 mg/kg body weight per day in dietary studies involving rats, indicating a high safety threshold for its use in food applications .

Polymer Chemistry

Enhancement of Polymer Properties

this compound is utilized in polymer chemistry to modify the properties of polymers. It can serve as a cross-linking agent or a modifier that enhances thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to improved performance characteristics, making it suitable for applications in coatings and adhesives .

Agrochemical Applications

Pesticide Formulation

Due to its chemical structure, this compound has potential applications in the formulation of agrochemicals, particularly pesticides. Its effectiveness as an active ingredient can be attributed to its ability to disrupt pest physiology or metabolism, leading to enhanced pest control efficacy .

Case Study: Toxicological Evaluation

A comprehensive study conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated various sulfur-substituted furan derivatives, including this compound. The study assessed the metabolic pathways and toxicological effects of these compounds, establishing important safety parameters for their use in food products .

| Compound | NOEL (mg/kg bw/day) | Study Reference |

|---|---|---|

| This compound | 0.0002 | JECFA Food Additives Series 50 |

| Furfuryl mercaptan | 3 | Phillips et al., 1977 |

| Furfuryl thioacetate | 0.83 | Posternak et al., 1969 |

Research Findings: Polymer Modification

Research on the impregnation of wood with furfuryl alcohol revealed significant changes in the hierarchical porous structure of wood materials. This study demonstrated that modifications using sulfur-containing compounds like this compound could enhance dimensional stability and mechanical properties of wood composites .

作用机制

The mechanism of action of furfuryl thiopropionate involves its interaction with olfactory receptors, which are responsible for detecting and processing scents. The compound’s molecular structure allows it to bind to these receptors, triggering a sensory response that is perceived as its characteristic aroma . Additionally, its chemical reactivity enables it to participate in various biochemical pathways, contributing to its diverse range of applications.

相似化合物的比较

Similar Compounds

- Furfuryl methyl sulfide

- Methyl furfuryl disulfide

- Ethyl 3-(furfurylthio)propionate

- Bis(methylthio)methane

Uniqueness

Furfuryl thiopropionate stands out due to its distinctive aroma profile, which combines sulfurous, alliaceous, and coffee-like notes. This unique scent makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scent profiles .

生物活性

Furfuryl thiopropionate is a sulfur-containing derivative of furfural that has garnered attention for its potential biological activities, particularly in flavoring applications and toxicity evaluations. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

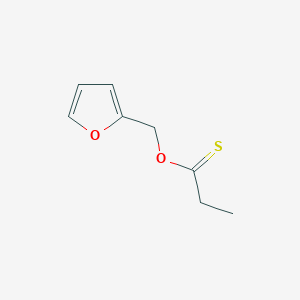

This compound (CAS No. 59020-85-8) is characterized by the presence of a thiopropionate group attached to a furfuryl moiety. Its chemical structure can be represented as follows:

This compound is typically synthesized through the reaction of furfuryl mercaptan with propionic acid derivatives, leading to the formation of various thioesters.

Metabolism and Toxicological Profile

Metabolic Pathways

this compound is metabolized primarily through hydrolysis to yield furfuryl mercaptan and propionic acid. The metabolic fate of furfuryl compounds generally involves conversion to furoic acid derivatives, which are then conjugated with glycine and excreted in urine .

Toxicity Studies

A notable study assessed the No Observed Effect Level (NOEL) for this compound, indicating that it shares metabolic pathways with related sulfur-containing furan derivatives. The NOEL for structurally similar compounds has been established at varying levels, suggesting a potential safety margin for dietary intake .

| Compound | NOEL (mg/kg bw/day) | Reference |

|---|---|---|

| Furfuryl mercaptan | 3 | Phillips et al. (1977) |

| This compound | Approx. 3 | JECFA (2010) |

| Furfuryl thioacetate | 0.83 | Posternak et al. (1969) |

Biological Activity

Flavoring Applications

this compound is primarily used in the food industry as a flavoring agent due to its unique sensory properties. It is known to impart a coffee-like aroma and has been evaluated for safety in food applications .

Case Studies

- Safety Evaluation in Food Products : A series of studies conducted by the European Food Safety Authority (EFSA) indicated that this compound does not pose significant safety concerns at typical dietary levels . The assessment included various flavoring substances, concluding that their metabolic products are unlikely to result in harmful effects when consumed within established limits.

- Toxicological Assessments : Research involving animal models has shown that this compound exhibits low toxicity levels, aligning with findings on its structural analogs. In a 90-day dietary study involving rats, no adverse effects were observed at doses up to 3 mg/kg bw/day .

属性

IUPAC Name |

O-(furan-2-ylmethyl) propanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-8(11)10-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRADDDHGRFWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)OCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。